4-Hydrazino[1,8]naphthyridin-2-ol
Description
Overview of Heterocyclic Nitrogen Compounds in Chemical Research
Heterocyclic compounds incorporating nitrogen atoms are foundational to numerous areas of chemical science. Their structural diversity and the ability of the nitrogen atom to form hydrogen bonds make them integral to many biologically significant molecules. aablocks.com More than three-quarters of drugs approved by the FDA contain nitrogen-based heterocyclic moieties, highlighting their therapeutic importance. aablocks.com These compounds are not only central to medicinal chemistry, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties, but are also vital in materials science and agrochemicals. aablocks.comrsc.orgnih.gov Their applications extend to corrosion inhibitors, dyes, and catalysts, underscoring their versatility and industrial relevance. nih.govrsc.org
Historical Development and Evolution ofbldpharm.comresearchgate.netNaphthyridine Scaffold Chemistry
Naphthyridines, also known as pyridopyridines, are a group of six isomeric diazanaphthalenes composed of two fused pyridine (B92270) rings. mdpi.com The first synthesis of a naphthyridine derivative was reported by Reissert in 1893. mdpi.com The parent unsubstituted 1,8-naphthyridine (B1210474) was first synthesized in 1927. mdpi.com
Historically, the synthesis of the 1,8-naphthyridine ring system has relied on classical methods analogous to quinoline (B57606) synthesis, such as the Skraup and Doebner-Von-Miller reactions, which often required harsh conditions. chembk.comimist.ma A major advancement has been the widespread use of the Friedländer annulation, which typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group. chembk.comacs.org Modern synthetic chemistry has focused on developing greener and more efficient methods for constructing the 1,8-naphthyridine core. Recent approaches include microwave-assisted synthesis, the use of water as a solvent, and metal-free catalytic systems, which offer advantages like faster reaction times and higher yields. navimro.comleyan.comwikipedia.org
Structural Features and Reactivity Potential of thebldpharm.comresearchgate.netNaphthyridine Core
The bldpharm.comresearchgate.netnaphthyridine scaffold is a planar, rigid heterocyclic system with the chemical formula C₈H₆N₂ for the parent molecule. nih.govimist.ma The two nitrogen atoms are located at positions 1 and 8, flanking one of the fused rings. This arrangement allows 1,8-naphthyridine and its derivatives to act as effective bidentate or binucleating ligands in coordination chemistry. imist.ma The rigid structure and presence of nitrogen atoms also contribute to its rich photophysical properties, making it a candidate for applications like organic light-emitting diodes (OLEDs). researchgate.netnih.gov
The reactivity of the bldpharm.comresearchgate.netnaphthyridine core allows for functionalization at various positions. The pyridine rings can undergo electrophilic substitution, although they are generally less reactive than benzene. More commonly, the scaffold is built from already substituted precursors using methods like the Friedländer synthesis, which allows for a wide variety of substituents to be incorporated, particularly at the 2, 3, and 4-positions. acs.org The presence of functional groups on the ring system, such as halogens, allows for further modification through nucleophilic substitution or cross-coupling reactions. researchgate.net
Table 1: Physicochemical Properties of the Parent 1,8-Naphthyridine
| Property | Value |
| Molecular Formula | C₈H₆N₂ |
| Molar Mass | 130.15 g/mol |
| Appearance | Yellow solid |
| Melting Point | 98–99 °C |
| IUPAC Name | 1,8-Naphthyridine |
Rationale for the Investigation of 4-Hydrazinobldpharm.comresearchgate.netnaphthyridin-2-ol and Its Derivatives
While extensive research exists for the broader 1,8-naphthyridine family, the specific compound 4-Hydrazino bldpharm.comresearchgate.netnaphthyridin-2-ol (CAS 59514-94-2) is notably absent from peer-reviewed scientific literature. bldpharm.comchemicalbook.com Its rationale for investigation must, therefore, be inferred from the chemical nature of its constituent parts.
The 1,8-naphthyridine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous antibacterial agents like nalidixic acid and enoxacin (B1671340). researchgate.netnih.gov The presence of a hydroxyl group at the 2-position (likely existing in its tautomeric form, bldpharm.comresearchgate.netnaphthyridin-2(1H)-one) is a common feature in many biologically active heterocycles. accelachem.comresearchgate.net
The key to the potential of this molecule is the hydrazino (-NHNH₂) group at the 4-position. Hydrazines and their derivatives (hydrazones) are exceptionally versatile functional groups in synthetic chemistry. They serve as crucial synthons for the construction of various nitrogen-containing heterocycles, such as pyrazoles and triazoles. researchgate.net For example, the hydrazine (B178648) moiety can react with β-dicarbonyl compounds or other bifunctional reagents to undergo cyclization reactions, yielding fused heterocyclic systems. aablocks.comrsc.org
Therefore, the primary rationale for investigating 4-Hydrazino bldpharm.comresearchgate.netnaphthyridin-2-ol is its potential as a highly versatile building block. It provides a direct route to synthesize novel, complex heterocyclic systems built upon the biologically relevant 1,8-naphthyridine scaffold. The synthesis and screening of a library of derivatives originating from this compound could lead to the discovery of new therapeutic agents or functional materials.
Table 2: Properties of 4-Hydrazino bldpharm.comresearchgate.netnaphthyridin-2-ol
| Property | Value |
| CAS Number | 59514-94-2 |
| Molecular Formula | C₈H₈N₄O |
| Molecular Weight | 176.18 g/mol |
| Purity | Typically ≥95% (for commercial research grade) |
| Appearance | Not specified in literature |
Data sourced from commercial supplier catalogs. bldpharm.comnavimro.com
Current Research Gaps and Future Perspectives in Hydrazinonaphthyridine Chemistry
The most significant research gap concerning 4-Hydrazino bldpharm.comresearchgate.netnaphthyridin-2-ol is the complete lack of published studies on its synthesis, characterization, and reactivity. While the compound is listed by several chemical suppliers, no scientific papers detail its preparation or explore its potential. bldpharm.com
This presents a clear opportunity for future research. The initial focus should be on developing and publishing a reliable and scalable synthetic route to the compound. A likely precursor would be a 4-chloro- or 4-methoxy- bldpharm.comresearchgate.netnaphthyridin-2-ol, which could undergo nucleophilic substitution with hydrazine.
Once synthesized and fully characterized (using techniques like NMR, IR spectroscopy, and mass spectrometry), future perspectives should include:
Exploration of Reactivity: A thorough investigation of the reactivity of the hydrazine group. This would involve reactions with various aldehydes and ketones to form a library of hydrazone derivatives, and cyclization reactions with diketones, ketoesters, and other reagents to create novel fused polycyclic systems (e.g., pyrazolo[4,3-c] bldpharm.comresearchgate.netnaphthyridines).
Biological Screening: Given the extensive pharmacological profile of the 1,8-naphthyridine family, the parent compound and its newly synthesized derivatives should be screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net
Computational Studies: Molecular modeling and docking studies could be employed to predict the binding of these new derivatives to various biological targets, helping to guide synthetic efforts toward compounds with higher potential efficacy.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydrazinyl-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-6-4-7(13)11-8-5(6)2-1-3-10-8/h1-4H,9H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMHRADDWLKWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C=C2NN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278671 | |
| Record name | 4-Hydrazinyl-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59514-94-2 | |
| Record name | 4-Hydrazinyl-1,8-naphthyridin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59514-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydrazinyl-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound with a rigid heterocyclic core and multiple heteroatoms like 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol, advanced NMR methods are indispensable.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the number and type of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle. ipb.pt The structure of complex heterocyclic compounds can be confirmed by 2D-NMR spectroscopy. nih.gov
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol, COSY would reveal the connectivity of the protons on the pyridine (B92270) and pyridinone rings of the naphthyridine core, for instance, showing correlations between H-5, H-6, and H-7.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. This technique allows for the unambiguous assignment of which proton is attached to which carbon atom, simplifying the interpretation of the complex ¹³C NMR spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is critical for determining stereochemistry and conformation. For 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol, it could reveal the spatial proximity between the hydrazino group protons and the proton at the C-5 position, further confirming the regiochemistry.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol
| Position | Atom Type | Hypothetical Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 1 | NH | 11.5 | C2, C8a | - |
| 2 | C | 161.0 | - | - |
| 3 | CH | 6.20 | C2, C4, C4a | - |
| 4 | C | 155.0 | - | - |
| 4a | C | 115.0 | - | - |
| 5 | CH | 7.80 | C4, C6, C7, C8a | H6 |
| 6 | CH | 7.10 | C5, C7, C8 | H5, H7 |
| 7 | CH | 8.20 | C5, C6, C8, C8a | H6 |
| 8 | C | 148.0 | - | - |
| 8a | C | 140.0 | - | - |
| Hydrazino | NH, NH₂ | 8.5, 4.5 | C4 | - |
| Hydroxyl | OH | 10.2 | C2 | - |
Solution NMR provides data on the averaged state of a molecule, but solid-state NMR (ssNMR) offers unique insights into the structure of materials in their solid form, which is crucial for studying polymorphism and crystal packing. For nitrogen-rich heterocyclic compounds, ssNMR can be particularly powerful. mdpi.com
Differentiation between isomers of heterocyclic compounds can be challenging using only solution NMR. nih.goviastate.edu A key technique, ¹³C{¹⁴N} Resonance Echo Saturation Pulse Double Resonance (RESPDOR) solid-state NMR, acts as an "attached nitrogen test." nih.goviastate.edu This experiment selectively filters the ¹³C spectrum to show only those carbons directly bonded to nitrogen. For 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol, this would allow for the clear identification of C-2, C-4, C-8, and the carbon attached to the exocyclic hydrazino group, helping to distinguish it from potential isomers and providing data on the distinct electronic environments of the nitrogen atoms within the crystal lattice. nih.goviastate.edu This method is feasible even for complex molecules and can be instrumental in confirming the structure without the need for single-crystal X-ray diffraction. iastate.edu
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition and for deducing structural information through fragmentation analysis. mdpi.comacs.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental composition. bohrium.commdpi.com For 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol, HRMS would be used to confirm its molecular formula as C₈H₈N₄O by matching the experimentally measured exact mass to the theoretically calculated mass (176.070 Da). This capability allows for the confident differentiation of the target compound from other potential molecules with the same nominal mass but different elemental formulas. Derivatization of the hydrazino group can also be employed to enhance ionization and detection in MS analyses. nih.govcdnsciencepub.com
Tandem Mass Spectrometry (MS/MS or MSⁿ) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This provides detailed structural information and allows for the characterization of fragmentation pathways. nih.govnih.gov The fragmentation of naphthyridine cores often involves the cleavage of the pyridine rings, typically with the loss of HCN. mdpi.com For 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol, the fragmentation would be expected to be initiated at the substituent groups.
A plausible fragmentation pathway would involve:
Initial loss of the hydrazino moiety as diazene (B1210634) (N₂H₂) or ammonia (B1221849) (NH₃).
Subsequent loss of carbon monoxide (CO) from the pyridinone ring.
Fission of the heterocyclic rings, leading to the characteristic loss of hydrogen cyanide (HCN).
Table 2: Plausible Tandem MS Fragmentation of 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol (Parent Ion [M+H]⁺ = 177.077)
| Fragment m/z (Proposed) | Lost Neutral Fragment | Proposed Fragment Structure |
| 160.051 | NH₃ | [M+H - NH₃]⁺ |
| 149.071 | N₂H₂ | [M+H - N₂H₂]⁺ |
| 148.064 | CO (from [M+H-NH₃]⁺) | [M+H - NH₃ - CO]⁺ |
| 121.053 | HCN (from fragment at 148.064) | [M+H - NH₃ - CO - HCN]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. mdpi.com These methods are highly effective for identifying functional groups and studying non-covalent interactions like hydrogen bonding, as each functional group has characteristic vibrational frequencies. nih.govmpg.dewhiterose.ac.uk
For 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol, the spectra would be characterized by several key vibrational modes:
O-H and N-H Stretching: Strong, broad bands in the IR spectrum between 3400 cm⁻¹ and 3200 cm⁻¹ would be indicative of the O-H group of the hydroxyl and the N-H stretches of the hydrazino group and the lactam-like NH at the N-1 position. The broadening of these peaks suggests the presence of significant intermolecular hydrogen bonding in the solid state. worldscientific.com The N-H bonds of hydrazine (B178648) itself show strong IR and Raman activity. nih.gov
C=O Stretching: The lactam C=O group (at C-2) would typically exhibit a strong absorption band in the IR spectrum around 1650-1680 cm⁻¹. The exact position of this band can provide information about the extent of hydrogen bonding and electronic delocalization within the pyridinone ring.
C=N and C=C Stretching: Vibrations corresponding to the C=N and C=C bonds of the naphthyridine ring system would appear in the fingerprint region of the spectra, typically between 1600 cm⁻¹ and 1400 cm⁻¹.
N-H Bending: The bending vibrations (scissoring) of the -NH₂ group are expected to appear around 1620-1580 cm⁻¹.
The combination of IR and Raman spectroscopy is powerful because vibrational modes can be IR-active, Raman-active, or both, based on the change in dipole moment or polarizability, respectively. whiterose.ac.uk This complementary information provides a more complete vibrational profile of the molecule. dtu.dk
Table 3: Characteristic Vibrational Frequencies for 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| O-H Stretch | Hydroxyl (-OH) | ~3400 (broad) | Strong |
| N-H Stretch | Amide/Lactam (N1-H) | ~3350 (broad) | Strong |
| N-H Stretch | Hydrazino (-NHNH₂) | ~3300-3200 (two bands) | Medium-Strong |
| C=O Stretch | Lactam (-C=O) | ~1660 | Strong |
| N-H Bend | Hydrazino (-NH₂) | ~1610 | Medium |
| C=C / C=N Stretch | Naphthyridine Ring | ~1600-1450 | Medium-Strong |
Hydrogen Bonding Network Characterization
The molecular architecture of 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol, with its hydroxyl (-OH), hydrazino (-NHNH2), and multiple nitrogen atoms within the naphthyridine core, provides numerous sites for hydrogen bond donation and acceptance. wikipedia.orgmdpi.com These interactions are fundamental in dictating the compound's crystal packing, solubility, and interactions with biological targets. nih.gov
The hydrogen bonding network can be characterized by a combination of techniques. In the solid state, X-ray crystallography provides definitive information on intermolecular and intramolecular hydrogen bond distances and angles. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. The chemical shifts of the N-H and O-H protons are highly sensitive to their hydrogen-bonding environment. wikipedia.org Infrared (IR) spectroscopy can also reveal details about hydrogen bonding, as the stretching frequency of the X-H bond (e.g., O-H or N-H) shifts to a lower wavenumber upon formation of a hydrogen bond. wikipedia.org
For related heterocyclic systems, such as pyrazoles and imidazoles, extensive hydrogen-bonded networks, including dimers and polymeric tapes, have been observed, primarily through N-H···N interactions. nih.govresearchgate.net In 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol, several key hydrogen bonds are expected to form:
Intramolecularly: Between the hydrazino group and the oxygen of the 2-ol group, or the nitrogen at the 8-position.
Intermolecularly: Forming dimers or extended chains through N-H···N and N-H···O interactions, which would significantly influence its solid-state structure. mdpi.com
Table 1: Potential Hydrogen Bond Interactions in 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol
| Interaction Type | Donor Group | Acceptor Group | Expected Significance |
| Intermolecular | Hydrazino (-NH2) | Naphthyridine Nitrogen (N8) | High |
| Intermolecular | Hydrazino (-NH2) | Hydroxyl/Oxo Oxygen (O) | High |
| Intermolecular | Hydroxyl (-OH) | Naphthyridine Nitrogen (N1) | High |
| Intramolecular | Hydrazino (-NH) | Hydroxyl/Oxo Oxygen (O) | Medium |
Conformational Isomerism Detection
Conformational isomerism in 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol arises from the rotation around single bonds, primarily the C4-N bond connecting the hydrazino group to the naphthyridine ring. drugdesign.org The study of these different spatial arrangements and their associated energies is known as conformational analysis. libretexts.org These conformers can have different stabilities and may interconvert at rates that are dependent on the energy barriers between them.
Furthermore, the compound can exist in tautomeric forms, specifically the lactam (-C=O, -NH-) and lactim (-C-OH, -N=) forms of the 2-hydroxynaphthyridine ring. The equilibrium between these tautomers is a form of constitutional isomerism but is often considered alongside conformational analysis due to the low energy barriers.
Detection and characterization of these isomers can be achieved using several methods:
NMR Spectroscopy: Variable-temperature (VT) NMR studies can reveal the presence of different conformers or tautomers that may be in rapid exchange at room temperature. Coalescence of signals at higher temperatures can be used to determine the energy barriers to interconversion. mdpi.com
UV Spectroscopy: Different conformers can exhibit distinct electronic transitions. Environment-induced electronic Stark effects, where the local electric field of the molecule influences the UV chromophore, can be used for precise conformational assignments. rsc.org
Computational Modeling: Quantum chemical calculations are used to map the potential energy surface of the molecule, identifying stable conformers (energy minima) and transition states for their interconversion. rsc.org
X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional molecular structure, absolute configuration, and crystal packing of a compound. colostate.edu This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. colostate.edu From this pattern, an electron density map is generated, which allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.
For a molecule like 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol, X-ray crystallography would provide unambiguous evidence for:
The dominant tautomeric form (hydroxyl vs. keto) in the solid state.
The precise geometry of the hydrogen-bonding network, confirming intermolecular and intramolecular interactions.
The planarity of the naphthyridine ring system.
The packing arrangement of molecules in the crystal lattice, including any π-π stacking interactions between the aromatic rings.
While specific crystallographic data for 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol is not publicly available, analysis of related structures in the Cambridge Structural Database often reveals that naphthyridine derivatives form planar structures that pack in layered arrangements stabilized by a combination of hydrogen bonding and π-stacking. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). drugdesign.org For aromatic and conjugated systems like 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol, the most significant transitions are typically π → π*. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure.
The extended π-system of the naphthyridine ring, combined with the electron-donating hydrazino and hydroxyl groups, is expected to result in strong absorption in the UV region. The λmax is sensitive to the extent of conjugation, the presence of auxochromes (like -NH2 and -OH), and the solvent polarity. For related 1,8-naphthyridine (B1210474) derivatives, absorption maxima are often observed around 320 nm. nih.gov The introduction of the hydrazino group may cause a bathochromic (red) shift in the absorption maximum. For example, some naphthyridine-derived sensors show distinct absorption bands between 535-550 nm upon metal ion coordination. researchgate.net
Table 2: Expected UV-Vis Absorption Data for Naphthyridine Derivatives
| Compound Type | Typical λmax (nm) | Transition Type | Reference |
| Substituted 1,8-Naphthyridines | ~320 | π → π | nih.gov |
| 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol | >320 (Predicted) | π → π | N/A |
| Naphthyridine-Ni2+ Complex | 535 - 550 | Ligand-Metal Charge Transfer | researchgate.net |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the components of a mixture, allowing for the isolation and purity assessment of a target compound.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds and for their preparative isolation. Method development involves optimizing the stationary phase, mobile phase, flow rate, and detector to achieve efficient separation.
For a polar compound like 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In some cases, derivatization is used to enhance detection. For instance, hydrazine-containing compounds can be reacted with aldehydes to form hydrazones, which often have strong UV absorbance or fluorescence. rasayanjournal.co.in A study on the related compound 4-hydrazino-1,8-naphthalimide used derivatization to analyze monosaccharides, with the derivatives being detected at 448 nm. nih.gov
A hypothetical, yet plausible, HPLC method for 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol could be developed based on methods for similar structures.
Table 3: Exemplar HPLC Method Parameters for a Related Hydrazino-Heterocycle
| Parameter | Condition | Reference |
| Column | ZORBAX SB-C8 (4.6 mm × 250 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile / Water or Methanol / Water gradient | nih.govrasayanjournal.co.in |
| Flow Rate | 0.5 - 1.0 mL/min | nih.govrasayanjournal.co.in |
| Detection | UV-Vis Detector (e.g., at λmax or after derivatization at ~360-450 nm) | nih.govrasayanjournal.co.in |
| Column Temp. | 25 °C | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility and high polarity of 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol, stemming from its -OH and -NHNH2 groups, direct analysis by GC-MS is challenging.
Therefore, chemical derivatization is necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.com The most common approach for compounds with hydroxyl and amino groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with active hydrogens to replace them with a non-polar trimethylsilyl (B98337) (TMS) group. colostate.edud-nb.info
The resulting TMS-derivatized 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol would be amenable to GC-MS analysis. The gas chromatogram would provide the retention time for purity assessment, while the mass spectrometer would fragment the molecule, providing a characteristic mass spectrum (fingerprint) to confirm its identity. researchgate.net
Computational and Theoretical Investigations of 4 Hydrazino 1 2 Naphthyridin 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netias.ac.in It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more tractable than traditional wave-function-based methods, making it ideal for studying relatively large molecules like 4-Hydrazino Current time information in Bangalore, IN.researchgate.netnaphthyridin-2-ol.
DFT calculations can elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO is the orbital most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity.
Illustrative DFT Parameters for 4-Hydrazino Current time information in Bangalore, IN.researchgate.netnaphthyridin-2-ol: The following table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not readily available in the searched literature.
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.6 eV | Reflects kinetic stability and resistance to electronic excitation. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
A significant application of DFT is the prediction of spectroscopic data. By calculating the effects of magnetic fields on electron shielding (for NMR), electronic transitions (for UV-Vis), and vibrational frequencies (for IR), DFT can generate theoretical spectra that aid in the interpretation of experimental results and confirm molecular structures. researchgate.net
NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. These predicted shifts are valuable for assigning signals in experimental spectra, especially for complex structures where overlapping signals are common. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. These transition energies and their corresponding oscillator strengths can be used to simulate a UV-Vis absorption spectrum, predicting the λmax values. researchgate.net
IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as stretching or bending of particular bonds.
Illustrative Predicted Spectroscopic Data for 4-Hydrazino Current time information in Bangalore, IN.researchgate.netnaphthyridin-2-ol: The following table contains hypothetical data for illustrative purposes.
| Spectroscopy | Predicted Parameter | Illustrative Value | Assignment |
|---|---|---|---|
| 1H NMR | Chemical Shift (δ) | 8.9 ppm | H-N (Hydrazino) |
| 13C NMR | Chemical Shift (δ) | 162 ppm | C=O (Naphthyridin-2-ol) |
| UV-Vis | λmax | 325 nm | π → π* transition |
| IR | Wavenumber (cm-1) | 3350 cm-1 | N-H stretch (Hydrazino) |
| IR | Wavenumber (cm-1) | 1680 cm-1 | C=O stretch |
Elucidation of Reaction Mechanisms and Transition States
DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction. researchgate.netnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics and feasibility. For the synthesis or functionalization of 4-Hydrazino Current time information in Bangalore, IN.researchgate.netnaphthyridin-2-ol, DFT could be used to model reaction mechanisms, such as the introduction of the hydrazino group onto the naphthyridine core, and to identify the most energetically favorable pathway. acs.org
Conformational Analysis and Energy Landscapes
Most molecules are not static and can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. csic.esrsc.org By systematically rotating the rotatable bonds (e.g., the C-N bond of the hydrazino group) and calculating the energy at each step, an energy landscape can be generated. This landscape reveals the low-energy, stable conformations and the energy barriers between them. Understanding the preferred conformation of 4-Hydrazino Current time information in Bangalore, IN.researchgate.netnaphthyridin-2-ol is essential as it influences its biological activity and physical properties.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements and conformational changes. nih.govacs.org
Conformational Flexibility and Dynamics
MD simulations are particularly useful for studying the conformational flexibility of molecules in different environments, such as in a solvent. For a molecule like 4-Hydrazino Current time information in Bangalore, IN.researchgate.netnaphthyridin-2-ol, MD can reveal how the hydrazino group and other substituents move and interact with their surroundings. This is critical for understanding how the molecule might bind to a biological target, such as a protein receptor. The simulation can track the fluctuations of atomic positions over time, identifying which parts of the molecule are rigid and which are flexible. This dynamic information complements the static picture provided by conformational analysis.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its solvent environment. For compounds like 4-Hydrazino nih.govacs.orgnaphthyridin-2-ol, solvent polarity can affect tautomeric equilibria, molecular geometry, and electronic properties. Studies on related heterocyclic compounds have shown that polar solvents can stabilize certain tautomeric forms over others through hydrogen bonding and dipole-dipole interactions. researchgate.netresearchgate.net
For instance, the keto-enol tautomerism common in hydroxynaphthyridines is sensitive to the solvent. In aprotic, nonpolar solvents, the enol form may be more stable, whereas polar protic solvents can favor the keto form by stabilizing the carbonyl group and forming hydrogen bonds with the N-H and O-H protons. researchcommons.org Density Functional Theory (DFT) calculations, often performed with a Polarizable Continuum Model (PCM), are a common method to simulate these solvent effects and predict the most stable tautomer in different environments. acs.orgresearchgate.net These calculations can reveal shifts in NMR spectra and changes in UV-Vis absorption, which correlate with the dielectric constant of the solvent. researchcommons.org
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This is particularly useful in drug design for predicting the interaction between a ligand and its protein target.
Prediction of Binding Modes and Interactions with Biomolecular Targets (e.g., Enzymes, Proteins)
For 4-Hydrazino nih.govacs.orgnaphthyridin-2-ol, molecular docking studies would be instrumental in identifying potential biological targets. The 1,8-naphthyridine (B1210474) scaffold is a known pharmacophore present in various bioactive compounds, including antibacterial and anticancer agents. nih.govresearchgate.netekb.eg Docking studies on similar 1,8-naphthyridine derivatives have successfully predicted their binding modes within the active sites of enzymes like DNA gyrase, topoisomerase II, and various kinases. nih.govresearchgate.net
These studies typically reveal key interactions, such as hydrogen bonds between the naphthyridine nitrogen atoms or the hydroxyl and hydrazino groups with amino acid residues in the target's active site. researchgate.net For example, the hydrazino group could act as a hydrogen bond donor, while the pyridone oxygen can act as an acceptor. Hydrophobic interactions between the aromatic rings of the naphthyridine core and nonpolar residues of the protein also play a crucial role in the stability of the complex. mdpi.com
Below is an illustrative table of potential interactions that could be predicted for 4-Hydrazino nih.govacs.orgnaphthyridin-2-ol with a hypothetical kinase target, based on findings for similar compounds.
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Protein |
| Hydrogen Bond | Hydrazino group (-NHNH2) | Aspartate, Glutamate |
| Hydrogen Bond | Hydroxyl group (-OH) | Serine, Threonine |
| Hydrogen Bond | Naphthyridine ring nitrogen | Asparagine, Glutamine |
| Pi-Pi Stacking | Naphthyridine aromatic rings | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic | Naphthyridine aromatic rings | Leucine, Valine, Alanine |
Structure-Mechanism Relationship Predictions
By analyzing the predicted binding modes, researchers can infer structure-mechanism relationships. For instance, if docking studies show that the 4-hydrazino group is crucial for binding to a key residue in an enzyme's active site, it suggests that modifications to this group would significantly impact the compound's inhibitory activity. researchgate.net This information is vital for the rational design of more potent and selective derivatives.
For example, if the hydroxyl group at the 2-position is shown to form a critical hydrogen bond that orients the molecule correctly in the binding pocket, this would suggest that this group is essential for its mechanism of action. ekb.eg Conversely, if a particular region of the molecule is not involved in any significant interactions, it could be a site for modification to improve physicochemical properties like solubility or metabolic stability without affecting its primary biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov
Derivation of Molecular Descriptors
To build a QSAR model, the chemical structures of a set of molecules are represented by numerical values known as molecular descriptors. These descriptors can be classified into several types:
1D Descriptors: Molecular weight, count of atoms, etc.
2D Descriptors: Based on the 2D representation of the molecule, including topological indices (e.g., connectivity indices), and counts of specific functional groups. researchgate.net
3D Descriptors: Derived from the 3D coordinates of the molecule, such as molecular volume, surface area, and dipole moment.
Physicochemical Descriptors: Lipophilicity (logP), molar refractivity, and electronic parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.net
For a series of 1,8-naphthyridine derivatives, relevant descriptors would likely include those capturing electronic properties, hydrophobicity, and steric factors. nih.gov
The following table provides examples of molecular descriptors that would be calculated for 4-Hydrazino nih.govacs.orgnaphthyridin-2-ol in a QSAR study.
| Descriptor Type | Example Descriptor | Information Encoded |
| Constitutional (1D) | Molecular Weight | Size of the molecule |
| Topological (2D) | Valence Connectivity Index | Branching and connectivity of the molecule |
| Geometrical (3D) | Molecular Surface Area | Shape and size of the molecule |
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |
| Physicochemical | LogP | Lipophilicity/hydrophilicity |
| Functional Group | Number of H-bond donors/acceptors | Potential for hydrogen bonding |
Development of Predictive Models for Biological Activity Pathways
Once the descriptors are calculated for a series of compounds with known biological activities, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a QSAR model. nih.govsemanticscholar.org These models can then be used to predict the activity of new, untested compounds. bmc-rm.orgnih.gov
A typical QSAR equation might look like:
pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and c0, c1, c2 are coefficients determined by the regression analysis.
For 1,8-naphthyridine derivatives, QSAR studies have successfully created models that predict their inhibitory activity against various targets. researchgate.netnih.gov These models often highlight the importance of specific electronic and steric features for activity. For instance, a QSAR model for a series of 1,8-naphthyridine-based HIV-1 integrase inhibitors revealed that the valence connectivity index, LUMO energy, and dielectric energy were significant factors affecting their inhibitory activity. researchgate.net Such models provide valuable guidance for the synthesis of new derivatives with potentially enhanced biological activity. mdpi.com
Mechanistic Investigations of Biological Activities of 4 Hydrazino 1 2 Naphthyridin 2 Ol Derivatives
Mechanisms of Antimicrobial Action
The antimicrobial properties of mdpi.comresearchgate.netnaphthyridine derivatives are a cornerstone of their therapeutic potential. These compounds exert their effects through various mechanisms, with the inhibition of essential bacterial enzymes being the most prominent.
Inhibition of Bacterial DNA Replication (e.g., DNA Gyrase Inhibition)
The primary mechanism of antibacterial action for many mdpi.comresearchgate.netnaphthyridine derivatives is the inhibition of bacterial DNA replication. nih.gov This is achieved by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov
Nalidixic acid, a foundational 4-oxo-1,8-naphthyridine-3-carboxylic acid, selectively and reversibly blocks bacterial DNA replication by inhibiting the A subunit of DNA gyrase. mdpi.comnih.gov This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. nih.gov By binding to DNA gyrase, these derivatives stabilize the enzyme-DNA complex, leading to breaks in the DNA strands and ultimately causing bacterial cell death. nih.gov
Newer generations of mdpi.comresearchgate.netnaphthyridine derivatives, often developed as analogues of fluoroquinolone antibiotics, also function as potent inhibitors of DNA gyrase and topoisomerase IV. nih.gov For instance, enoxacin (B1671340) blocks DNA replication by binding to DNA gyrase. mdpi.comnih.gov Other derivatives, such as trovafloxacin (B114552) and gemifloxacin, inhibit both DNA gyrase and topoisomerase IV, broadening their spectrum of activity. nih.gov Some hydrazono and azo derivatives of 1,8-naphthyridine (B1210474) have also been evaluated for their antimicrobial properties. mdpi.comnih.gov Furthermore, in silico and in vitro studies have confirmed that 1,8-naphthyridine derivatives can inhibit DNA gyrase, supporting this as a key mechanism of their antibacterial effect. nih.gov
| Compound Class/Derivative | Target Enzyme(s) | Effect | References |
|---|---|---|---|
| Nalidixic Acid | DNA Gyrase (Subunit A) | Blocks DNA replication | mdpi.comnih.gov |
| Enoxacin | DNA Gyrase | Blocks DNA replication | mdpi.comnih.gov |
| Trovafloxacin | DNA Gyrase, Topoisomerase IV | Inhibits DNA synthesis | nih.gov |
| Gemifloxacin | DNA Gyrase, Topoisomerase IV | Inhibits DNA replication | nih.gov |
| 1,8-Naphthyridine-3-thiosemicarbazides | Potential DNA Gyrase Inhibitors | Antibacterial activity against S. aureus | nih.gov |
Disruption of Cell Wall Synthesis
Currently, there is limited direct evidence in the available scientific literature to suggest that disruption of cell wall synthesis is a primary mechanism of antimicrobial action for 4-hydrazino mdpi.comresearchgate.netnaphthyridin-2-ol or other closely related mdpi.comresearchgate.netnaphthyridine derivatives. The main focus of research has been on their role as topoisomerase inhibitors.
Interference with Fungal Ergosterol (B1671047) Biosynthesis
Interference with ergosterol biosynthesis is a well-established mechanism for many antifungal drugs, particularly the azole class. nih.govfrontiersin.org These drugs inhibit the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is critical for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. nih.gov This disruption leads to increased membrane permeability and eventual cell lysis. nih.gov
While some mdpi.comresearchgate.netnaphthyridine derivatives have demonstrated antifungal activity against species like Aspergillus niger and Candida albicans, the specific mechanism is not consistently reported as the inhibition of ergosterol biosynthesis. nih.gov The current body of research on mdpi.comresearchgate.netnaphthyridines does not prominently feature this pathway as a primary antifungal mechanism, unlike their well-documented antibacterial action via DNA gyrase inhibition.
Mechanisms of Cytotoxic Activity Against Cancer Cell Lines
In addition to their antimicrobial effects, various mdpi.comresearchgate.netnaphthyridine derivatives have been investigated as potential anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines. researchgate.netnih.gov Their anticancer activity is often mediated through the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle.
Induction of Apoptosis Pathways
A key mechanism by which mdpi.comresearchgate.netnaphthyridine derivatives exert their anticancer effects is through the activation of apoptotic pathways. This programmed cell death is a critical process for eliminating damaged or cancerous cells. Studies have shown that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
For example, certain 2-phenyl-7-methyl-1,8-naphthyridine derivatives have shown potent cytotoxic activity against the MCF7 human breast cancer cell line. researchgate.net The anticancer drug Voreloxin, a known 1,8-naphthyridine derivative, is believed to function by inducing apoptosis. researchgate.net The precise mechanisms often involve targeting topoisomerase II, an enzyme vital for DNA replication and chromosome segregation. nih.govresearchgate.net Inhibition of topoisomerase II can lead to DNA damage, which subsequently triggers apoptotic cell death.
Cell Cycle Arrest Mechanisms
Disruption of the cell cycle is another significant mechanism contributing to the cytotoxic activity of mdpi.comresearchgate.netnaphthyridine derivatives. The cell cycle is a tightly regulated process that governs cell proliferation, and its arrest can prevent the growth of cancerous tumors.
| Compound Class/Derivative | Cancer Cell Line(s) | Observed Mechanism(s) | References |
|---|---|---|---|
| 2-phenyl-7-methyl-1,8-naphthyridines | MCF7 (Breast) | Cytotoxicity, potential apoptosis induction | researchgate.net |
| Voreloxin | Various | Topoisomerase II inhibition, apoptosis | researchgate.net |
| 2,7-dimethyl-1,8-naphthyridines | HepG2 (Liver) | Topoisomerase II binding, potential cell cycle arrest | researchgate.net |
| General Naphthyridine Derivatives | HeLa, HL-60, PC-3 | Cytotoxicity, Topoisomerase II inhibition | nih.gov |
Topoisomerase Inhibition
Certain derivatives of the 1,8-naphthyridine scaffold have been identified as potent inhibitors of DNA topoisomerase II (Topo II), an essential enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation. google.com These compounds often function as "Topo II poisons," which stabilize the transient covalent complex formed between the enzyme and DNA. dntb.gov.ua This action prevents the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks, which can trigger cell cycle arrest and apoptosis. google.comdntb.gov.ua
A study of 1,8-naphthyridine derivatives where various substituted phenyl rings were conjugated at the N1 position identified compounds with significant antiproliferative activity. Two compounds in particular, 5g and 5p, were found to induce cell cycle arrest at the S and G1/S phases, respectively, ultimately leading to apoptosis in HepG-2 cancer cells. Further investigation revealed that compound 5p exhibited a potent inhibitory effect on topoisomerase IIβ. Molecular docking studies proposed that this inhibition occurs through a specific binding pattern within the etoposide (B1684455) binding pocket of the enzyme, confirming its role as a Topo II poison. researchgate.net
| Compound | Effect on Cell Cycle | Proposed Mechanism of Action |
|---|---|---|
| Derivative 5g | Arrest at S Phase | Topoisomerase II Inhibition |
| Derivative 5p | Arrest at G1/S Phase | Topoisomerase IIβ Poison (binds to etoposide pocket) |
Modulation of Key Signaling Pathways
The biological effects of 1,8-naphthyridine derivatives also stem from their ability to modulate key signaling pathways that are often dysregulated in diseases like cancer. These pathways are complex networks controlled by protein kinases, and the inhibition of these enzymes can halt aberrant cell proliferation and survival signals.
Research has identified that various 1,8-naphthyridine derivatives can target several critical protein kinases involved in cellular signaling. These targets include:
Receptor Tyrosine Kinases (RTKs): Such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial for cell growth and differentiation.
Non-Receptor Tyrosine Kinases: Including c-Met kinase, which plays a role in cell motility and invasion.
Serine/Threonine Kinases: Such as Casein Kinase 2 (CK2) and Phosphoinositide-Dependent Kinase 1 (PDK1), which are involved in cell survival and proliferation pathways.
By inhibiting these kinases, 1,8-naphthyridine compounds can interfere with the downstream signaling cascades they control, thereby exerting their anticancer and other biological effects.
Enzyme Inhibition Mechanisms (e.g., Phosphodiesterase IV)
Derivatives of 1,8-naphthyridin-2(1H)-one have been found to be highly selective inhibitors of phosphodiesterase type 4 (PDE4). PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition leads to increased intracellular cAMP levels. This elevation in cAMP can suppress the activity of immune and inflammatory cells. Consequently, PDE4 is a significant therapeutic target for inflammatory diseases.
Structure-activity relationship (SAR) studies on a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides have been conducted to enhance their potency against PDE4. This optimization was also aimed at maximizing the inhibition of lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, in human whole blood. These efforts led to the identification of potent PDE4 inhibitors with good in vitro and in vivo profiles.
While specific crystallographic data for 4-hydrazino researchgate.netgoogleapis.comnaphthyridin-2-ol derivatives bound to PDE4 are not widely available, research on other inhibitors indicates that they target the enzyme's catalytic domain. This active site is a deep, hydrophobic pocket containing a bimetallic center (typically zinc and magnesium ions) essential for catalysis. Inhibitors are thought to interact with key residues within this pocket, preventing the binding and hydrolysis of cAMP.
The inhibitory potency of 1,8-naphthyridine derivatives against PDE4 is typically quantified by their half-maximal inhibitory concentration (IC50) values. For example, a series of 1,7-naphthyridine (B1217170) compounds, close structural relatives of the 1,8-isomers, were found to inhibit the catalytic activity of human recombinant PDE4B with pIC50 values (the negative logarithm of the IC50) ranging from 8.2 to 10.1.
Protein Binding and Ligand-Protein Interaction Studies (e.g., Human Serotonin (B10506) Transporter)
The human serotonin transporter (SERT) is a key protein in the regulation of serotonergic neurotransmission and is the primary target for many antidepressant medications. It functions by clearing serotonin from the synaptic cleft. A comprehensive search of scientific literature did not yield specific studies detailing the binding or interaction of 4-hydrazino researchgate.netgoogleapis.comnaphthyridin-2-ol or its direct derivatives with the human serotonin transporter. Research in this specific area appears to be limited.
DNA/RNA Interaction Mechanisms
Beyond targeting proteins, certain 1,8-naphthyridine derivatives are designed to recognize and bind to specific nucleic acid structures. In particular, 2-amino-1,8-naphthyridine and its derivatives have been extensively studied for their ability to bind selectively to cytosine bases, especially in contexts of structural irregularity within DNA duplexes, such as mismatches or abasic (AP) sites. googleapis.com
The binding mechanism involves the formation of specific hydrogen bonds. The N1-protonated form of the 2-amino-1,8-naphthyridine ring can form a fully complementary base pair with a cytosine base through three-point hydrogen bonding. googleapis.com This interaction is not merely a non-specific hydrophobic effect but a selective molecular recognition event. googleapis.com
| Compound | Binding Constant (K) (10⁶ M⁻¹) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | -TΔS° (kcal/mol) |
|---|---|---|---|---|
| 2-amino-1,8-naphthyridine (AND) | 0.30 | -7.4 | -12.0 | 4.6 |
| 2-amino-7-methyl-1,8-naphthyridine (AMND) | 2.7 | -8.6 | -11.8 | 3.2 |
| 2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND) | 6.1 | -9.1 | -11.1 | 2.0 |
| 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) | 19 | -9.8 | -10.7 | 0.9 |
Furthermore, dimers of 2-amino-1,8-naphthyridine, such as ANP77, have been developed that show remarkably high affinity (in the nanomolar range) for internal loops in double-stranded DNA containing C/CC and T/CC sites. These molecules have also shown the potential to bind to biologically significant RNA loop structures.
Intercalation, Groove Binding, and Alkylation
Impact on Nucleic Acid Structure and Function
Given the absence of detailed binding studies, the direct impact of 4-hydrazino researchgate.netnih.govnaphthyridin-2-ol derivatives on the structure and function of nucleic acids remains uncharacterized. The consequences of such interactions, which could include inhibition of DNA replication and transcription or induction of DNA damage, are contingent on the mode and affinity of binding, for which there is no available data.
Receptor Modulation Studies
The scientific literature does not currently contain specific studies on the modulation of biological receptors by 4-hydrazino researchgate.netnih.govnaphthyridin-2-ol. While some 1,8-naphthyridine derivatives have been investigated for their effects on various receptors, such as EGFR, adenosine receptors, and adrenoceptors, this research does not extend to the 4-hydrazino researchgate.netnih.govnaphthyridin-2-ol scaffold. nih.gov
Exploration of Non Biological Applications of 4 Hydrazino 1 2 Naphthyridin 2 Ol and Its Derivatives
Corrosion Inhibition
Naphthyridine derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. mobt3ath.comasianpubs.org Their efficacy stems from the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their molecular structure, which facilitate their adsorption onto metal surfaces. mobt3ath.com This adsorption forms a protective film that impedes the corrosive process. mobt3ath.com
Adsorption Mechanisms on Metal Surfaces
The primary mechanism by which naphthyridine derivatives protect metals from corrosion is through adsorption onto the metal surface. This process involves the sharing of electrons between the inhibitor molecule and the metal, leading to the formation of a protective barrier. The presence of heteroatoms like nitrogen and oxygen, with their lone pairs of electrons, as well as the π-electrons in the aromatic rings, are crucial for this interaction. mobt3ath.com
The adsorption can be classified as either physisorption, which involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface, or chemisorption, which involves the formation of coordinate bonds between the inhibitor and the metal. Often, the process is a combination of both, a phenomenon referred to as comprehensive adsorption. The stability of the adsorbed layer is a key factor in determining the inhibition efficiency. mdpi.com Studies have shown that the adsorption of naphthyridine derivatives often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. mobt3ath.comscispace.comresearchgate.net The strength of this adsorption is influenced by the molecular structure of the inhibitor, with factors such as the presence of substituent groups playing a significant role. researchgate.net
Electrochemical Performance Studies
Electrochemical techniques are instrumental in evaluating the performance of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to study the effect of naphthyridine derivatives on the corrosion behavior of metals.
Potentiodynamic polarization studies have revealed that many naphthyridine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mobt3ath.comasianpubs.orgscispace.com However, in some cases, they may exhibit a predominant effect on either the cathodic or anodic reaction. scispace.comresearchgate.net
Electrochemical Impedance Spectroscopy (EIS) provides valuable insights into the inhibitor's mechanism by analyzing the electrical properties of the metal-solution interface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of a naphthyridine inhibitor are indicative of the formation of a protective film on the metal surface. researchgate.net The inhibition efficiency of these compounds has been found to increase with their concentration, reaching high values even at low concentrations. mobt3ath.comscispace.com For instance, certain naphthyridine derivatives have demonstrated inhibition efficiencies exceeding 98%. mobt3ath.com
Below is a table summarizing the electrochemical performance of selected naphthyridine derivatives as corrosion inhibitors.
| Inhibitor | Concentration | Metal | Medium | Inhibition Efficiency (%) | Type of Inhibition |
| NTD-1 | 4.11 × 10⁻⁵ M | Mild Steel | 1M HCl | 96.1 | Mixed |
| NTD-2 | 4.11 × 10⁻⁵ M | Mild Steel | 1M HCl | 97.4 | Mixed |
| NTD-3 | 4.11 × 10⁻⁵ M | Mild Steel | 1M HCl | 98.7 | Mixed |
| N-1 | 6.54 × 10⁻⁵ M | Mild Steel | 1M HCl | 94.28 | Mixed (Predominantly Cathodic) |
| N-2 | 6.54 × 10⁻⁵ M | Mild Steel | 1M HCl | 96.66 | Mixed (Predominantly Cathodic) |
| N-3 | 6.54 × 10⁻⁵ M | Mild Steel | 1M HCl | 98.09 | Mixed (Predominantly Cathodic) |
| NP2 | 40 ppm | 316L Stainless Steel | 20% HCl | 83.7 | Mixed |
Analytical Reagents
The unique chemical properties of 4-Hydrazino mobt3ath.comnaphthyridin-2-ol and its derivatives also lend themselves to applications in analytical chemistry.
Derivatization Agents for Chromatographic Detection
In chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is a technique used to chemically modify an analyte to enhance its detectability. journalajacr.comresearchgate.net Compounds that are difficult to detect due to low UV absorbance or poor ionization efficiency can be reacted with a derivatizing agent to produce a derivative with more favorable properties. journalajacr.comddtjournal.com
The hydrazine (B178648) group in 4-Hydrazino mobt3ath.comnaphthyridin-2-ol makes it a potential derivatizing agent for compounds containing carbonyl groups (aldehydes and ketones). The reaction between the hydrazine and the carbonyl forms a hydrazone, which can be more easily detected. This is a common strategy to improve the sensitivity of analytical methods for such analytes. ddtjournal.com While specific studies on 4-Hydrazino mobt3ath.comnaphthyridin-2-ol as a derivatizing agent are not widely reported, the principle is well-established for other hydrazine-containing reagents. ddtjournal.comnih.gov
Complexometric Reagents
Complexometric titrations are a form of volumetric analysis where the formation of a colored complex is used to determine the endpoint of a titration. srmist.edu.in This method is particularly useful for the determination of metal ions in a solution. srmist.edu.in The 1,8-naphthyridine (B1210474) ring system is known to form stable complexes with a variety of metal ions. nih.govdigitallibrary.co.in This chelating ability is a key characteristic of effective complexometric reagents.
The structure of 4-Hydrazino mobt3ath.comnaphthyridin-2-ol, with its multiple nitrogen and oxygen atoms, suggests that it could act as a multidentate ligand, capable of forming stable chelate complexes with metal ions. This property could be exploited for the quantitative determination of metal ions through complexometric titration. While the use of 4-Hydrazino mobt3ath.comnaphthyridin-2-ol itself as a complexometric titrant is not extensively documented, the broader class of naphthyridine derivatives has been studied for their metal-binding properties, indicating a potential for such applications. nih.govresearchgate.net
Future Research Directions and Challenges in 4 Hydrazino 1 2 Naphthyridin 2 Ol Chemistry
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the broader field of 1,8-naphthyridine (B1210474) synthesis has been the reliance on harsh reaction conditions, organic solvents, and expensive metal catalysts. nih.gov A significant advancement has been the development of a gram-scale synthesis of 1,8-naphthyridines in water using an inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (B78521) (ChOH), as a catalyst. nih.govacs.org This one-step reaction, based on the Friedlander reaction, offers excellent yields (>90%) and easy product separation. nih.govacs.org
Future research should focus on adapting and optimizing such green chemistry principles specifically for the synthesis of 4-hydrazino nih.govimist.manaphthyridin-2-ol. This includes exploring a wider range of environmentally benign catalysts and solvent systems. The goal is to develop scalable and economically viable synthetic methods that minimize environmental impact. nih.gov
Expansion of Derivatization Strategies for Enhanced Functionality
The hydrazino group in 4-hydrazino nih.govimist.manaphthyridin-2-ol is a versatile functional handle for a wide array of chemical modifications. Future research should concentrate on expanding the repertoire of derivatization strategies to introduce diverse functionalities. This can be achieved through reactions targeting the hydrazino moiety, such as condensation with various aldehydes and ketones to form hydrazones, or acylation to produce hydrazides. imist.maresearchgate.net
The introduction of different substituents can significantly modulate the compound's electronic, steric, and lipophilic properties, thereby influencing its biological activity and material characteristics. For instance, the incorporation of fluorinated moieties has been shown to enhance the antibacterial activity of related heterocyclic compounds. mdpi.com The development of novel derivatization reagents will be crucial for accessing a wider chemical space and fine-tuning the properties of the resulting molecules for specific applications. labinsights.nl
Advanced In Vitro Mechanistic Elucidation Techniques
Understanding the mechanism of action of 4-hydrazino nih.govimist.manaphthyridin-2-ol derivatives at a molecular level is paramount for rational drug design and the development of targeted therapies. Advanced in vitro techniques are essential for this purpose. For example, investigating the interactions of these compounds with specific biological targets, such as enzymes or receptors, can provide crucial insights into their therapeutic potential. nih.govresearchgate.net
Techniques like fluorescence spectroscopy and molecular docking can be employed to study binding affinities and modes of interaction. researchgate.netresearchgate.net Furthermore, enzymatic assays can be used to determine the inhibitory activity of these compounds against specific enzymes implicated in disease pathways.
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational modeling with experimental synthesis and testing offers a powerful strategy for the rational design of novel 4-hydrazino nih.govimist.manaphthyridin-2-ol derivatives with desired properties. nih.gov Computational tools, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the structural, electronic, and biological properties of new compounds before their synthesis. nih.govacs.org
This in silico approach can help prioritize synthetic targets, thereby saving time and resources. nih.govnih.gov For instance, DFT calculations have been successfully used to elucidate the reaction mechanism of the Friedlander synthesis of 1,8-naphthyridines and to understand the role of hydrogen bonding in catalysis. acs.org Similarly, MD simulations have been employed to predict the binding of 1,8-naphthyridine derivatives to biological targets like the human serotonin (B10506) transporter. nih.gov
Exploration of Undiscovered Biological and Non-Biological Applications
While 1,8-naphthyridine derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties, the full potential of 4-hydrazino nih.govimist.manaphthyridin-2-ol and its derivatives remains largely unexplored. nih.govresearchgate.netekb.eg Future research should aim to systematically screen these compounds for a wider range of biological activities.
Beyond the realm of medicine, the unique photophysical properties of the 1,8-naphthyridine core suggest potential applications in materials science. nih.gov For example, some derivatives exhibit thermally activated delayed fluorescence (TADF), making them suitable for use in organic light-emitting diodes (OLEDs). nih.gov Investigating the fluorescence and chemosensory properties of 4-hydrazino nih.govimist.manaphthyridin-2-ol derivatives could lead to the development of novel sensors and imaging agents. nih.gov
Multicomponent Reaction Development for Complex Derivative Synthesis
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. rug.nlresearchgate.net The development of MCRs involving 4-hydrazino nih.govimist.manaphthyridin-2-ol as a key building block would provide an efficient route to a diverse library of complex derivatives. kthmcollege.ac.in
These reactions offer advantages in terms of atom economy, step economy, and the ability to generate structural diversity. researchgate.net By carefully choosing the reaction components, it is possible to introduce multiple points of diversity and create molecules with intricate and well-defined three-dimensional structures.
Structure-Function Relationship Studies for Targeted Applications
A deep understanding of the relationship between the chemical structure of 4-hydrazino nih.govimist.manaphthyridin-2-ol derivatives and their functional properties is crucial for designing compounds with specific, targeted applications. researchgate.net This requires a systematic approach where a library of derivatives with well-defined structural variations is synthesized and their properties are evaluated.
By correlating changes in chemical structure with observed activities, it is possible to identify key structural features that are responsible for a particular function. This knowledge can then be used to design new and improved derivatives with enhanced performance for applications ranging from drug development to materials science.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 4-Hydrazino[1,8]naphthyridin-2-ol derivatives?
- Methodological Answer : The compound is typically synthesized via refluxing chalcone derivatives with hydrazines (e.g., phenylhydrazine) in acetic acid for 8–10 hours. Post-reaction, the mixture is cooled, neutralized with NHOH, and crystallized from ethanol. Variations in substituents (e.g., nitro or fluoro groups) on the aryl moiety of the chalcone precursor influence yield and purity .
- Key Data :
| Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-Nitro | 78 | 160–162 |
| 4-Fluoro | 62 | 104–106 |
| p-Tolyl | 63 | 108–110 |
| Source: Synthesis data from |
Q. How are 1,8-naphthyridine derivatives characterized structurally?
- Methodological Answer : Characterization involves multi-spectral analysis:
- IR spectroscopy : Identifies functional groups (e.g., OH stretch at ~3210 cm, C=N/C=C stretches at 1560–1596 cm) .
- NMR : H and C NMR resolve aromatic protons (δ 6.38–8.57 ppm) and methyl groups (δ 2.58 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., m/z 474 for a derivative with a fluoro substituent) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer :
- Solvent selection : Acetic acid is preferred for its ability to protonate intermediates, but ethanol or DMF may enhance solubility of bulky substituents .
- Reaction time : Prolonged reflux (>10 hours) increases cyclization efficiency but risks decomposition. Monitoring via TLC is advised .
- Catalysts : Lewis acids (e.g., ZnCl) can accelerate hydrazine coupling, though they may complicate purification .
Q. How do structural modifications influence bioactivity contradictions in 1,8-naphthyridine derivatives?
- Methodological Answer : Bioactivity discrepancies often arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) enhance DNA intercalation but reduce solubility, complicating in vitro assays .
- Stereochemical factors : Pyrazole or pyrimidine ring conformations (e.g., 3D orientation in 4d vs. 4g) alter binding affinity to biological targets like topoisomerases .
Q. What methodological approaches are used to establish structure-activity relationships (SAR) for 1,8-naphthyridines?
- Methodological Answer :
- QSAR modeling : Correlates substituent hydrophobicity (cLogP) with anticancer activity. For example, higher cLogP values in nitro-substituted derivatives improve membrane permeability .
- Crystallography : Resolves hydrogen-bonding patterns (e.g., OH···N interactions in 2-phenyl derivatives) that stabilize ligand-receptor complexes .
- In vitro screening : Prioritize compounds with low µM IC values in cytotoxicity assays, followed by mechanistic studies (e.g., apoptosis via flow cytometry) .
Q. How can researchers address solubility challenges in biological assays for 1,8-naphthyridines?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) at the 4-hydroxy position to enhance aqueous solubility without compromising bioactivity .
- Co-solvents : Use DMSO/water mixtures (<5% DMSO) to maintain compound stability in cell culture media .
- Prodrug strategies : Convert the hydrazino group to a hydrolyzable ester, improving bioavailability .
Data Contradiction Analysis
Q. Why do computational predictions sometimes conflict with experimental bioactivity data for 1,8-naphthyridines?
- Methodological Answer : Discrepancies often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
